molecular formula C19H20N2O6S B251864 Ethyl 4-cyano-3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate

Ethyl 4-cyano-3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate

Cat. No. B251864
M. Wt: 404.4 g/mol
InChI Key: YFLQTTYFJGDYIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-cyano-3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancers and autoimmune diseases. This compound has shown promising results in preclinical studies, and its mechanism of action and potential applications have been extensively studied by researchers.

Mechanism of Action

Ethyl 4-cyano-3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate exerts its therapeutic effects by selectively inhibiting the activity of BTK, ITK, and TEC family kinases. BTK is a crucial component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B cells. ITK is involved in the activation of T cells, which play a critical role in the immune response. TEC family kinases are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
The inhibition of BTK, ITK, and TEC family kinases by Ethyl 4-cyano-3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate has several biochemical and physiological effects. In cancer cells, the inhibition of BTK and TEC family kinases leads to the suppression of cell proliferation and survival. In T cells, the inhibition of ITK leads to the suppression of T-cell activation and cytokine production, which can help to reduce inflammation and autoimmune responses.

Advantages and Limitations for Lab Experiments

Ethyl 4-cyano-3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate has several advantages as a potential therapeutic agent, including its potent inhibitory activity against multiple kinases, its selectivity for BTK, ITK, and TEC family kinases, and its favorable pharmacokinetic properties. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further studies to evaluate its safety and efficacy in humans.

Future Directions

There are several future directions for the research and development of Ethyl 4-cyano-3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate as a potential therapeutic agent. These include the evaluation of its safety and efficacy in clinical trials, the identification of biomarkers for patient selection, the development of combination therapies with other agents, and the exploration of its potential applications in other diseases, such as inflammatory bowel disease and multiple sclerosis.
In conclusion, Ethyl 4-cyano-3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate is a promising small molecule inhibitor that has shown potent inhibitory activity against multiple kinases and has potential applications in the treatment of various types of cancers and autoimmune diseases. Further research is needed to evaluate its safety and efficacy in humans and to explore its potential applications in other diseases.

Synthesis Methods

The synthesis of Ethyl 4-cyano-3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate involves several steps, including the reaction of 3-methylthiophene-2-carboxylic acid with ethyl cyanoacetate, followed by the addition of 3,4,5-trimethoxybenzoyl chloride and subsequent cyclization to form the thiophene ring. The final product is obtained through the esterification of the carboxylic acid group with ethanol.

Scientific Research Applications

Ethyl 4-cyano-3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate has been extensively studied for its potential applications in the treatment of various types of cancers and autoimmune diseases. In preclinical studies, this compound has shown potent inhibitory activity against several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC family kinases. These kinases are known to play a crucial role in the proliferation and survival of cancer cells and the immune response.

properties

Molecular Formula

C19H20N2O6S

Molecular Weight

404.4 g/mol

IUPAC Name

ethyl 4-cyano-3-methyl-5-[(3,4,5-trimethoxybenzoyl)amino]thiophene-2-carboxylate

InChI

InChI=1S/C19H20N2O6S/c1-6-27-19(23)16-10(2)12(9-20)18(28-16)21-17(22)11-7-13(24-3)15(26-5)14(8-11)25-4/h7-8H,6H2,1-5H3,(H,21,22)

InChI Key

YFLQTTYFJGDYIU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C#N)C

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.